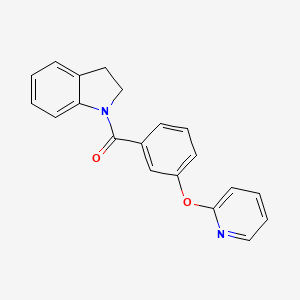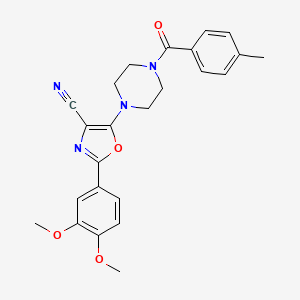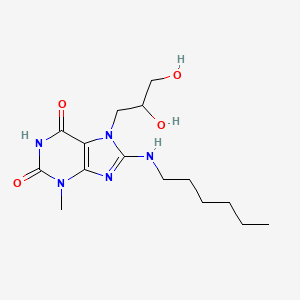![molecular formula C13H11BrN2OS B2888380 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865181-39-1](/img/structure/B2888380.png)
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide” is a chemical compound that is derived from 6-bromobenzo[d]thiazol-2(3H)-one . It seems to be related to a series of compounds that have been synthesized for their potential cytotoxic and antibacterial activities .
Synthesis Analysis
The synthesis of similar compounds involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction . This process has been used to create a series of 1,2,3-triazole derivatives .Wissenschaftliche Forschungsanwendungen
Microwave Promoted Synthesis
Microwave irradiation offers a cleaner, more efficient, and faster method for synthesizing benzamide derivatives, including those related to benzothiazole compounds. This technique significantly improves the yields of these compounds compared to traditional thermal heating methods, demonstrating a broad application in synthetic chemistry for developing new materials or molecules with potential scientific applications (A. Saeed, 2009).
Antifungal and Antimicrobial Applications
Benzothiazole derivatives have shown promise as antifungal agents. The synthesis of new benzamides and their derivatives, including the exploration of 1,3-thiazole-based compounds, has led to the discovery of substances with potential antifungal activity. These compounds offer a foundation for the development of new antimicrobial agents to combat various fungal and bacterial infections (B. Narayana et al., 2004).
Anticancer Research
Novel Schiff bases containing thiadiazole and benzamide moieties synthesized under microwave irradiation have exhibited promising in vitro anticancer activity against a panel of human cancer cell lines. This research suggests the potential of benzothiazole derivatives in developing new anticancer therapies (S. Tiwari et al., 2017).
Anti-Infective Drugs
Thiazolides, including those derived from benzothiazole, represent a novel class of anti-infective drugs effective against a wide range of pathogens, including viruses, bacteria, protozoan parasites, and proliferating mammalian cells. This broad spectrum of activity highlights their potential in treating various infectious diseases and in cancer research (A. Hemphill et al., 2012).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their role in corrosion inhibition, particularly for carbon steel in acidic environments. These compounds offer high inhibition efficiencies and stability, suggesting their utility in protecting industrial materials from corrosive damage (Zhiyong Hu et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit cytotoxic activity against human cancer cell lines such as mcf-7 and hela . This suggests that the compound may target cellular components involved in cancer cell proliferation.
Mode of Action
Based on its cytotoxic activity, it can be inferred that the compound interacts with its targets in a way that inhibits the growth and proliferation of cancer cells .
Biochemical Pathways
Given its cytotoxic activity, it is likely that the compound affects pathways involved in cell cycle regulation and apoptosis .
Result of Action
The compound has been shown to exhibit good cytotoxicity against the tested cancer cell lines . This suggests that the molecular and cellular effects of the compound’s action result in the inhibition of cancer cell growth and proliferation .
Eigenschaften
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2OS/c1-3-7-16-10-6-5-9(14)8-11(10)18-13(16)15-12(17)4-2/h1,5-6,8H,4,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHXSFYNNODJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2888298.png)


![5-methyl-2-[3-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888302.png)


![N-(benzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2888305.png)

![2-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2888310.png)
![8-(tert-butyl)-N-(2-(4-fluorophenoxy)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2888312.png)
![N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2888317.png)
![8-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888319.png)
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2888320.png)